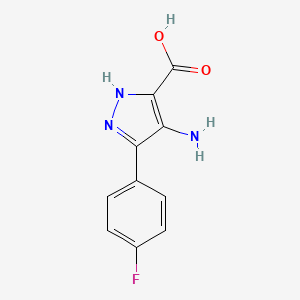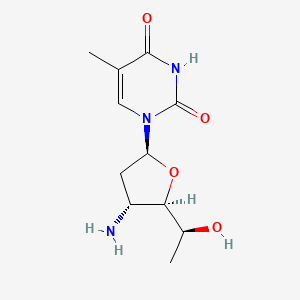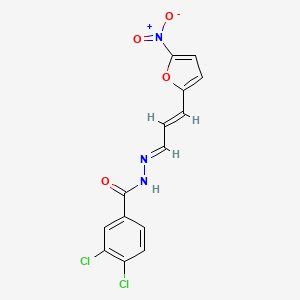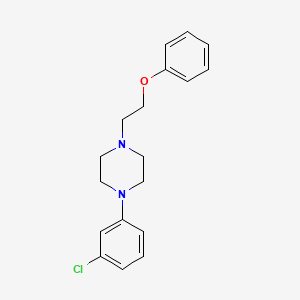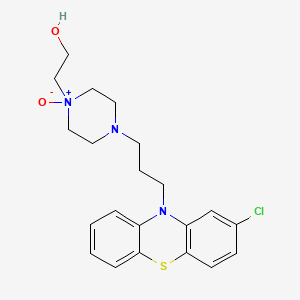
Perphenazine N1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine N1-Oxide is a derivative of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class Perphenazine is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1-Oxide typically involves the oxidation of perphenazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-Oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is subjected to various purification steps, including crystallization and filtration, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Perphenazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N1-Oxide back to perphenazine.
Substitution: Various substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction with sodium borohydride can revert it to perphenazine.
Wissenschaftliche Forschungsanwendungen
Perphenazine N1-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of phenothiazine derivatives.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Perphenazine N1-Oxide involves its interaction with dopamine receptors in the brain. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in reducing psychotic symptoms by modulating neurotransmitter levels. Additionally, this compound may also interact with other molecular targets, such as alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine N1-Oxide is unique due to the presence of the N1-Oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
803615-00-1 |
|---|---|
Molekularformel |
C21H26ClN3O2S |
Molekulargewicht |
420.0 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI-Schlüssel |
KSQHGUPPLKLSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


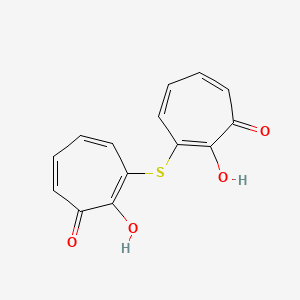
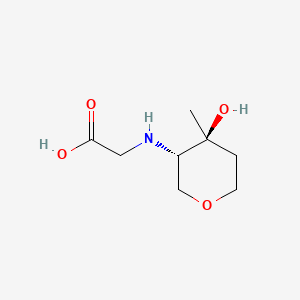
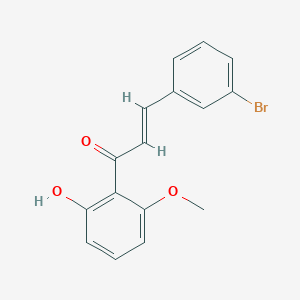



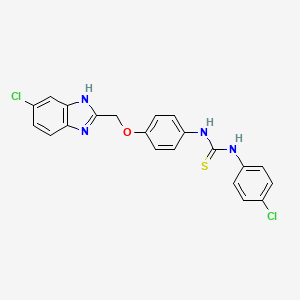

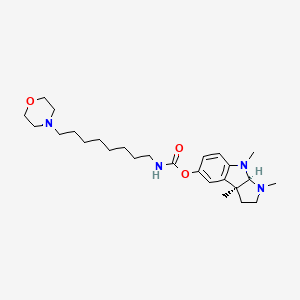
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
